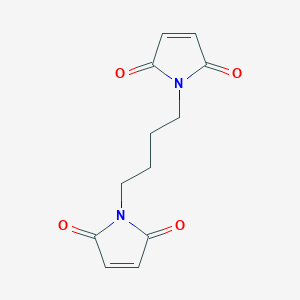

1,4-Bis-maleimidobutane

Descripción

Overview of 1,4-Bis(maleimido)butane as a Bifunctional Maleimide (B117702) Derivative

1,4-Bis(maleimido)butane (BMB) is a homobifunctional crosslinking agent characterized by the presence of two maleimide functional groups at either end of a four-carbon aliphatic butane (B89635) spacer. This structure confers upon it the ability to react with and form stable covalent bonds with sulfhydryl (thiol) groups, which are present in molecules such as the amino acid cysteine found in proteins and peptides. axispharm.com The reaction between the maleimide groups and thiols proceeds via a Michael addition, resulting in the formation of a stable thioether linkage. This reaction is highly specific, typically occurring within a pH range of 6.5-7.5.

The butane spacer arm provides a moderate and relatively flexible bridge length, estimated to be about 10.9 Ångstroms. fishersci.co.uk This defined spacer length makes BMB a valuable tool in molecular and structural biology for probing and stabilizing protein-protein interactions where the interacting sulfhydryl groups are within this distance range. nih.gov Its bifunctional nature allows it to link two different molecules containing thiol groups or to crosslink subunits within a single protein or protein complex. axispharm.com

Table 1: Physicochemical Properties of 1,4-Bis(maleimido)butane

| Property | Value |

|---|---|

| CAS Number | 28537-70-4 |

| Molecular Formula | C₁₂H₁₂N₂O₄ scbt.com |

| Molecular Weight | 248.23 g/mol fishersci.co.ukscbt.com |

| Appearance | White to off-white powder/crystalline solid cymitquimica.com |

| Melting Point | 196-197°C |

| Boiling Point | 450.3°C at 760 mmHg |

| Density | 1.388 g/cm³ |

| Spacer Arm Length | 10.9 Å fishersci.co.uk |

| Solubility | Soluble in DMF, DMSO; Insoluble in water fishersci.co.uk |

Significance in Advanced Materials Development

The unique reactivity of 1,4-Bis(maleimido)butane makes it a significant component in the development of advanced materials, spanning both polymer chemistry and biomedicine.

In polymer chemistry , BMB serves as a crosslinking agent or monomer for the synthesis of thermosetting polymers. cymitquimica.com Bismaleimide (B1667444) (BMI) resins, in general, are known for their high performance, including excellent thermal stability, good mechanical properties, and resistance to humidity. cnrs.frorientjchem.org The incorporation of the flexible aliphatic butane chain from BMB can modify the properties of traditional aromatic bismaleimide resins, potentially altering the processing window and final glass transition temperatures. kpi.uapolimi.it Its ability to form crosslinked networks is utilized to enhance the mechanical strength and thermal stability of materials such as elastomers and to create tunable hydrogels for biomedical applications like drug delivery systems.

In the realm of bioconjugation and biotechnology , 1,4-Bis(maleimido)butane is a crucial reagent for creating complex and functional biomaterials. axispharm.com Its high selectivity for thiol groups allows for the site-specific linking of biomolecules. axispharm.com This has been leveraged in several areas:

Antibody-Drug Conjugates (ADCs): BMB can be used to link cytotoxic drugs to antibodies, a strategy employed in targeted cancer therapy.

Protein Labeling: It is used to attach fluorescent probes or other tags to proteins for imaging studies and diagnostics.

Structural Biology: Researchers use BMB to stabilize weak or transient protein-protein interactions, allowing for their structural analysis. nih.gov By crosslinking specific cysteine residues, insights into the geometry and proximity of interacting protein domains can be gained. nih.gov

Biosensors and Immobilization: The compound is used to immobilize proteins onto surfaces for the development of biosensors and other diagnostic platforms. axispharm.com

The ability to form stable, covalent linkages makes BMB an indispensable tool for constructing functionalized biomaterials with a wide range of applications in medicine and biotechnology. axispharm.com

Historical Context of Bismaleimide Chemistry in Polymer Science

Bismaleimide (BMI) resins belong to the class of thermosetting polymers, also known as addition polyimides. researchgate.net Their development began to gain traction in the late 1960s and early 1970s. researchgate.netresearchgate.net These materials were introduced to fill a performance gap between epoxy resins and high-temperature thermosetting polyimides, offering a combination of the facile processing of epoxies with the high-temperature performance of polyimides. cnrs.fr

The initial synthesis of difunctional monomers was reported in 1975, marking a significant step in the technology of these systems. cnrs.fr Early "first generation" BMI systems were often based on aromatic diamines and were characterized by high crosslink density due to the polymerization reaction occurring through the double bonds of the maleimide groups. cnrs.frorientjchem.org This high density of crosslinks, while contributing to excellent thermal stability, also resulted in inherent brittleness, which limited their applications. orientjchem.orgresearchgate.net

To address the issue of brittleness, research efforts focused on modifying the BMI structure. This led to the development of "second generation" systems, which involved incorporating flexible linkages, such as ether groups or aliphatic chains, into the monomer backbone. cnrs.frkpi.ua This is the context into which aliphatic bismaleimides like 1,4-Bis(maleimido)butane fit. By introducing flexible spacers, researchers could control properties like the cure window and the final glass transition temperature of the resulting polymer without significantly compromising thermal stability. kpi.ua These modifications broadened the applicability of BMI resins, establishing them as key materials in demanding sectors like aerospace and electronics. cnrs.frresearchgate.net

Current Research Trends and Future Directions for 1,4-Bis(maleimido)butane

Current research involving 1,4-Bis(maleimido)butane continues to build on its established roles in bioconjugation and polymer science, while also exploring novel applications.

A significant trend is its continued use as a molecular "ruler" in structural biology . By using BMB in combination with other bismaleimide crosslinkers of varying lengths, researchers can map the distances between specific residues in protein complexes. nih.gov This chemical crosslinking strategy is particularly valuable for studying weakly interacting proteins, providing structural insights that can be difficult to obtain with other methods. nih.gov The modulation of linker length, from the shorter BMB to longer, more flexible linkers, allows for a more detailed analysis of protein interfaces. nih.gov

In materials science , research is exploring the use of bismaleimides, including aliphatic variants, in the formulation of novel polymer blends and composites. lifescienceglobal.comresearchgate.net There is growing interest in developing bio-based thermosetting resins, where bismaleimides are reacted with renewable materials. researchgate.net Furthermore, the unique reactivity of the maleimide group is being exploited in the development of self-healing polymers and remendable materials, where the reversible nature of certain reactions involving maleimides is harnessed. nasa.gov

Future directions will likely focus on synthesizing more complex and multifunctional molecules using BMB as a core building block. Its role in creating precisely engineered biomaterials for therapeutic and diagnostic purposes remains a promising area of investigation. axispharm.com As the demand for high-performance and "smart" materials grows, the versatility of bismaleimide chemistry, including the specific contributions of aliphatic crosslinkers like 1,4-Bis(maleimido)butane, will continue to be a key area of academic and industrial research. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)butyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c15-9-3-4-10(16)13(9)7-1-2-8-14-11(17)5-6-12(14)18/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXSHAKLDCERGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80286325 | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28537-70-4 | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28537-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 44747 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028537704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 28537-70-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80286325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(maleimido)butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity of 1,4 Bis Maleimido Butane

Synthetic Methodologies for 1,4-Bis(maleimido)butane

The synthesis of 1,4-Bis(maleimido)butane (BMB), a homobifunctional crosslinker, is achieved through well-documented chemical procedures. These methods are designed to construct the dual maleimide (B117702) functionality connected by a four-carbon aliphatic chain.

The traditional and most common synthesis of bismaleimides, including 1,4-Bis(maleimido)butane, is a two-step process. ucl.ac.uk

The first step involves the reaction of a primary diamine with maleic anhydride (B1165640) to form an N-substituted maleamic acid. ucl.ac.uk Specifically for BMB, 1,4-diaminobutane (B46682) is reacted with two equivalents of maleic anhydride. This reaction typically occurs at a low temperature (e.g., 0–5°C) in a solvent like anhydrous tetrahydrofuran (B95107) (THF). The process results in the formation of the intermediate, N,N'-(butane-1,4-diyl)bis(maleamic acid).

The second and more challenging step is the cyclodehydration of the bis(maleamic acid) intermediate to yield the final bismaleimide (B1667444) product. ucl.ac.uk This ring-closure is generally accomplished by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with a catalyst like sodium acetate. proteomics.com.au This step removes water molecules to form the two stable five-membered maleimide rings.

An alternative established pathway involves the direct alkylation of a pre-formed maleimide salt. In this method, a maleimide, often activated as its potassium salt to enhance nucleophilicity, is reacted with a dihaloalkane. For the synthesis of BMB, two equivalents of a maleimide salt would be reacted with 1,4-dibromobutane (B41627) in a polar aprotic solvent such as dimethylformamide (DMF).

While the fundamental synthesis of 1,4-Bis(maleimido)butane is well-established, research has led to the development of novel approaches for creating more complex and tailored bismaleimide derivatives for specialized applications. These methods demonstrate the versatility of maleimide chemistry.

One area of novel synthesis involves creating bismaleimide-functionalized chelators for applications in radiolabeling. For instance, simple and efficient synthetic routes have been developed for mono- and bis-maleimide derivatives of 1,4,7-triazacyclononane-N,N',N''-triacetic acid (NOTA). mdpi.com These syntheses are notable for their short reaction times and high yields, allowing for the creation of tailored chelators for various applications. mdpi.com

Another advanced approach focuses on the synthesis of complex bisindolylmaleimide alkaloids. These methods involve multi-step procedures, starting from indole (B1671886) derivatives that are elaborated and coupled to form the maleimide core. mdpi.com For example, a synthesis might involve reacting a substituted indolylacetic acid with oxalyl chloride and another indole derivative to build the maleic anhydride precursor, which is then converted to the maleimide. mdpi.com These sophisticated routes allow for the creation of structurally complex molecules with potential biological activity. mdpi.com

Furthermore, research into new polyimides has driven the synthesis of novel aromatic bismaleimides containing moieties like anthracene. proteomics.com.au These are typically synthesized via the bis-maleamic acid intermediate followed by cyclodehydration, similar to the established pathway, but applied to more complex, custom-synthesized diamines. proteomics.com.au

Reaction Mechanisms of 1,4-Bis(maleimido)butane

The utility of 1,4-Bis(maleimido)butane as a crosslinking agent is primarily due to the specific and efficient reactivity of its maleimide groups.

The principal reaction mechanism for 1,4-Bis(maleimido)butane in bioconjugation is the Thiol-Maleimide Michael addition. axispharm.comthno.org This reaction occurs between the electron-deficient carbon-carbon double bond of the maleimide ring and a nucleophilic thiol (sulfhydryl) group, typically from a cysteine residue in a peptide or protein. uu.nl The reaction is base-catalyzed, where a base abstracts a proton from the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). nih.gov This thiolate then attacks one of the double-bonded carbons of the maleimide ring. nih.gov This nucleophilic addition results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage. axispharm.comnih.gov This reaction is highly valued for its speed, selectivity, and the fact that it proceeds under mild physiological conditions without producing by-products. nih.govresearchgate.net

Kinetics: The Thiol-Maleimide Michael addition is characterized by its rapid reaction kinetics, especially under physiological conditions. nih.govresearchgate.net The reaction of maleimides with thiols is approximately 1,000 times faster than the competing reaction with amines at a neutral pH. mdpi.comaxispharm.com The rate of reaction is highly dependent on the pH, as it influences the concentration of the reactive thiolate anion. nih.gov A critical kinetic consideration is the competing hydrolysis of the maleimide ring, which opens to form a non-reactive maleamic acid derivative. uu.nl This hydrolysis reaction is also pH-dependent, becoming more significant at alkaline pH values (pH ≥ 8). uu.nl However, the conjugation reaction with thiols is typically orders of magnitude faster than the hydrolysis pathway, ensuring high conjugate yields when conditions are optimized. mdpi.com The stability of the resulting thiosuccinimide adduct can also be a kinetic factor, as it can undergo a retro-Michael reaction, leading to a reversible dissociation of the conjugate, though the forward reaction is generally favored. mdpi.comaxispharm.comnih.govspringernature.com

Thermodynamics: The formation of the thioether bond in the Thiol-Maleimide addition is a thermodynamically favorable process, often described as an exothermic reaction. googleapis.com The resulting thiosuccinimide adduct is generally considered stable. uu.nlnih.gov However, the stability can be further enhanced through a subsequent, irreversible ring-opening hydrolysis of the thiosuccinimide ring itself. springernature.com This forms a succinamic acid thioether, which is stable against the retro-Michael reaction, effectively locking the conjugate in place. springernature.com Recent studies using single-molecule force spectroscopy have shown that applying mechanical force can surprisingly stabilize the maleimide-thiol adduct by promoting this irreversible hydrolysis over the retro-Michael pathway. springernature.com

The success of a conjugation reaction using 1,4-Bis(maleimido)butane hinges on the careful control of several reaction parameters to maximize the yield and selectivity of the desired thioether adduct while minimizing side reactions.

| Parameter | Optimal Condition | Effect on Selectivity and Efficiency |

| pH | 6.5 - 7.5 | High Selectivity: In this range, thiols (pKa ~8.6) are sufficiently nucleophilic to react quickly, while amines are predominantly protonated and unreactive. mdpi.comaxispharm.commdpi.comReduced Hydrolysis: Minimizes the rate of maleimide ring hydrolysis, which becomes significant at pH ≥ 8. uu.nlthermofisher.com |

| Temperature | 4°C to Room Temperature (25°C) | Controlled Rate: The reaction can proceed for 2 hours at room temperature or be slowed for overnight incubation at 4°C. thermofisher.com This flexibility allows for optimization based on the stability of the biomolecule. |

| Stoichiometry | Molar excess of maleimide reagent (e.g., 2:1 to 5:1 maleimide:thiol) | Increased Efficiency: Using an excess of the maleimide reagent can drive the conjugation reaction towards completion, ensuring that most available thiol groups are modified. uu.nl |

| Solvent | Aqueous Buffers (Phosphate, HEPES, Tris) or Polar Organic Solvents (DMSO) | High Reactivity: The reaction proceeds efficiently in polar solvents. axispharm.comthermofisher.com Buffers maintain the critical pH. Adding EDTA can prevent the oxidation of free thiols. researchgate.net |

| Concentration | Low polymer weight % (in hydrogel formation) | Homogeneity: In polymerization reactions, lowering the concentration of reactants can slow the gelation kinetics, allowing for more thorough mixing and resulting in a more uniform hydrogel network. mdpi.comnih.gov |

Radical Polymerization Mechanisms

1,4-Bis(maleimido)butane can participate in radical polymerization, a versatile method for creating polymers and copolymers. umass.edu In this process, a free radical initiator starts a chain reaction where the maleimide double bonds of the 1,4-bis(maleimido)butane monomers are sequentially added to the growing polymer chain. umass.edu This type of polymerization offers advantages such as tolerance to a wide range of functional groups and reaction conditions. umass.edu

The symmetrical structure of 1,4-bis(maleimido)butane, with two reactive maleimide groups, allows it to act as a crosslinker, forming robust polymer networks. scbt.com The reactivity of the maleimide moieties facilitates controlled polymerization, enabling the tailoring of material properties. scbt.com Advanced techniques like controlled radical polymerization can be employed to produce well-defined polymer architectures with narrow molecular weight distributions. umass.edu

Diels-Alder Reactions with 1,4-Bis(maleimido)butane

The maleimide groups of 1,4-bis(maleimido)butane are potent dienophiles in Diels-Alder reactions, a powerful and widely used [4+2] cycloaddition reaction for forming six-membered rings. nih.govlibretexts.org This reaction involves the concerted interaction between the diene (an electron-rich species with a conjugated system of two double bonds) and the dienophile (an electron-poor species, in this case, the maleimide). libretexts.org The electron-withdrawing nature of the carbonyl groups in the maleimide ring enhances its dienophilic reactivity. libretexts.org

Diels-Alder reactions involving 1,4-bis(maleimido)butane can be used to create complex, well-defined macromolecular structures. For instance, furan-protected maleimide adducts can be synthesized via a Diels-Alder reaction, which can then be reversed at elevated temperatures to release the reactive maleimide for subsequent polymerization or crosslinking. tandfonline.com This thermo-responsive behavior allows for the creation of remendable or recyclable polymer networks. The reaction kinetics and selectivity (endo vs. exo product formation) are influenced by factors such as the nature of the diene, the dienophile, the solvent, and the reaction temperature. nih.gov

Other Addition Reactions and Polymerization Pathways

Beyond thiol-Michael additions and radical polymerization, the maleimide groups of 1,4-bis(maleimido)butane can undergo other addition reactions. For example, they can react with primary amines at a pH above 8, although this reaction is significantly slower than the reaction with thiols at neutral pH. thermofisher.com

The bifunctional nature of 1,4-bis(maleimido)butane allows it to participate in various polymerization pathways to form linear or crosslinked polymers. In polyaddition or polycondensation reactions, where it reacts with difunctional comonomers, such as dithiols, it can form copolymers. rsc.orgrsc.org The kinetics of these competing "click" reactions, for instance, a thiol-maleimide addition versus a thiol-disulfide exchange, can be influenced by catalysts, allowing for control over the final copolymer structure. rsc.orgrsc.org

Computational Chemistry and Molecular Modeling of 1,4-Bis(maleimido)butane Reactivity

Computational methods provide valuable insights into the reactivity and interactions of 1,4-bis(maleimido)butane at the molecular level.

Density Functional Theory (DFT) Studies on Reaction Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. frontiersin.org DFT calculations can be employed to determine the energetics of reactions involving 1,4-bis(maleimido)butane, such as its tautomerization or its participation in cycloaddition reactions. jmchemsci.comjmchemsci.com By calculating the energies of reactants, transition states, and products, DFT can elucidate reaction mechanisms and predict the feasibility and selectivity of different reaction pathways. jmchemsci.com For example, DFT studies can help understand the stability of different conformational isomers and the activation energies required for various chemical transformations. researchgate.net The choice of the functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. frontiersin.org

Molecular Dynamics Simulations of 1,4-Bis(maleimido)butane Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. arxiv.org MD simulations can be used to model the interactions of 1,4-bis(maleimido)butane with other molecules, such as proteins or polymers, in a simulated physiological or material environment. These simulations provide detailed information about the conformational changes, binding affinities, and dynamic behavior of the system. For instance, MD can be used to study the crosslinking process of proteins by 1,4-bis(maleimido)butane, providing insights into the distances between reactive sites and the conformational changes that occur upon crosslinking. korambiotech.com The accuracy of MD simulations relies heavily on the quality of the force field used to describe the interactions between atoms. arxiv.org

Applications of 1,4 Bis Maleimido Butane in Polymer Chemistry and Materials Science

Crosslinking Agent in Polymer Synthesis

As a homobifunctional crosslinker, 1,4-Bis(maleimido)butane plays a crucial role in polymer synthesis by connecting polymer chains, thereby enhancing their mechanical properties and thermal stability. The maleimide (B117702) groups at either end of the butane (B89635) spacer react efficiently with specific functional groups, most notably thiols (-SH), to form stable thioether linkages. This reaction is highly specific, particularly in a pH range of 6.5-7.5. This specificity allows for controlled crosslinking reactions, which are fundamental to the production of a variety of polymeric materials. korambiotech.com

The crosslinking process imparts significant changes to the polymer's structure and behavior. By creating a three-dimensional network, BMB can transform a collection of individual polymer chains into a cohesive material with improved strength, elasticity, and resistance to solvents and heat. The length of the four-carbon spacer in BMB provides a balance of flexibility and rigidity to the resulting polymer network. researchgate.net This versatility makes it a preferred crosslinker in numerous applications, from the development of soft and flexible hydrogels to the reinforcement of rigid composite materials.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The incorporation of 1,4-Bis(maleimido)butane as a crosslinking agent is a key strategy in the synthesis of hydrogels with tunable properties suitable for biomedical applications. The maleimide groups of BMB react with thiol-functionalized polymers to form a stable, crosslinked hydrogel network. nih.gov

The synthesis of hydrogels using 1,4-Bis(maleimido)butane typically involves the reaction of BMB with polymers containing thiol groups. A common approach is the Michael addition reaction between the maleimide groups of BMB and thiol groups on polymers like thiolated hyaluronic acid or polyethylene (B3416737) glycol (PEG). This reaction is favorable under physiological conditions and proceeds without the need for a catalyst, which is advantageous for biomedical applications.

The characterization of these hydrogels involves a variety of techniques to assess their physical and chemical properties.

Swelling Behavior: The swelling ratio, which is the ratio of the weight of the swollen hydrogel to its dry weight, is a key parameter. It provides insight into the crosslinking density of the hydrogel network.

Mechanical Properties: Techniques such as rheology and compression testing are used to measure the storage modulus (G'), loss modulus (G''), and compressive modulus of the hydrogels. These measurements provide information about the stiffness and elasticity of the hydrogel.

Morphology: Scanning electron microscopy (SEM) is often employed to visualize the porous structure of the hydrogel network. The pore size and interconnectivity are important factors that can influence cell infiltration and nutrient transport in tissue engineering applications.

A study on dextran-based hydrogels functionalized with both tyramine (B21549) and maleimide groups demonstrated the versatility of this approach. nih.gov In this system, the hydrogel network was formed through an enzymatic crosslinking reaction involving the tyramine moieties, while the maleimide groups were available for the subsequent attachment of thiol-containing bioactive molecules like the RGD peptide. nih.gov This sequential functionalization and crosslinking allow for the creation of bioactive hydrogels with tailored properties for tissue engineering. nih.gov

The ability to control the rate of gelation and the final mechanical properties of hydrogels is crucial for their application, particularly in areas like injectable hydrogels for in-situ tissue repair. The gelation kinetics of 1,4-Bis(maleimido)butane-crosslinked hydrogels can be tuned by several factors.

The concentration of both the polymer and the crosslinker directly influences the gelation time and the stiffness of the resulting hydrogel. Higher concentrations generally lead to faster gelation and a stiffer hydrogel due to a higher crosslinking density. biorxiv.org

The pH of the reaction medium can also affect the gelation kinetics. The reaction between maleimide and thiol groups is pH-dependent, with optimal rates typically observed in the neutral pH range. rsc.org

Furthermore, the mechanical properties of the hydrogels can be precisely controlled. Research has shown that by varying the concentration of the crosslinking agent, the storage modulus of hydrogels can be adjusted over a wide range, from soft gels with a storage modulus of a few hundred Pascals to stiffer gels with a modulus of several kilopascals. biorxiv.org For example, in a study using dextran-based hydrogels, the storage modulus could be tuned from approximately 3.5 kPa to 9.5 kPa by adjusting the crosslinking conditions. nih.gov This tunability is essential for mimicking the mechanical properties of different biological tissues.

| Parameter | Effect on Gelation Kinetics | Effect on Mechanical Properties |

| Polymer Concentration | Higher concentration leads to faster gelation. biorxiv.org | Higher concentration results in a stiffer hydrogel. biorxiv.org |

| Crosslinker Concentration | Higher concentration leads to faster gelation. | Higher concentration increases the storage modulus and stiffness. nih.gov |

| pH | Gelation rate is pH-dependent, optimal around neutral pH. rsc.org | Affects the final crosslinking density and thus mechanical properties. |

Table 1: Factors Influencing Gelation and Mechanical Properties of BMB-Crosslinked Hydrogels

The degradation of hydrogels in a biological environment is a critical aspect, especially for applications in drug delivery and tissue engineering, where a controlled release of therapeutic agents or the replacement of the scaffold by new tissue is desired. The degradation of hydrogels crosslinked with 1,4-Bis(maleimido)butane can occur through the hydrolysis of the thioether bond formed between the maleimide and thiol groups.

The stability of this bond is influenced by the surrounding chemical environment. In particular, the presence of molecules like glutathione, which is abundant in the intracellular environment, can lead to the cleavage of the thioether bond through a thiol-exchange reaction. This can result in a controlled degradation of the hydrogel and the release of encapsulated drugs.

The degradation rate can also be influenced by the hydrolysis of the maleimide ring itself, which can be catalyzed by changes in pH. rsc.org Studies have shown that at physiological pH and temperature, the maleimide group can undergo ring-opening hydrolysis to form an unreactive maleamic acid derivative. rsc.org This process can lead to a gradual loss of crosslinks and the degradation of the hydrogel network. rsc.org The degradation time can be significantly reduced by increasing the temperature and pH. rsc.org

| Degradation Mechanism | Description | Influencing Factors |

| Thioether Bond Cleavage | Reversible cleavage of the thioether bond through a thiol-exchange reaction. | Presence of thiols like glutathione. |

| Maleimide Ring Hydrolysis | Irreversible ring-opening of the maleimide group to form maleamic acid. | pH and temperature. rsc.org |

Table 2: Degradation Mechanisms of BMB-Crosslinked Hydrogels

Elastomers are polymers with viscoelasticity, meaning they have both viscosity and elasticity. 1,4-Bis(maleimido)butane can be used as a crosslinking agent in the synthesis of elastomers to improve their mechanical properties, such as elasticity and strength. The crosslinking of polymer chains with BMB creates a network structure that allows the material to return to its original shape after being stretched or deformed.

In one approach, BMB can be used to crosslink pre-polymers with reactive end groups. For instance, bottlebrush polymers with furan-functionalized side chains can be crosslinked with BMB through a Diels-Alder reaction between the furan (B31954) and maleimide groups. google.com This reaction is thermally reversible, which allows for the creation of self-healing elastomers. mdpi.com

The use of BMB in elastomer synthesis can lead to materials with a wide range of properties, from super-soft, tissue-mimetic elastomers to more rigid materials. google.com The mechanical properties of these elastomers can be tuned by adjusting the crosslinking density and the chemical structure of the polymer backbone.

Advanced composite materials, which consist of a polymer matrix reinforced with fibers or particles, are widely used in aerospace, automotive, and other high-performance applications. 1,4-Bis(maleimido)butane can be incorporated into the polymer matrix of these composites to enhance their thermal and mechanical properties.

BMB can be used as a co-monomer or a crosslinker in the synthesis of high-temperature resistant polymer matrices, such as bismaleimide (B1667444) (BMI) resins. These resins are known for their excellent thermal stability, but they can be brittle. The incorporation of a flexible aliphatic spacer like the one in BMB can improve the toughness of these resins without significantly compromising their thermal resistance.

Furthermore, the maleimide groups of BMB can react with functional groups on the surface of reinforcing fibers, such as carbon or glass fibers. This can improve the adhesion between the fibers and the polymer matrix, leading to a more efficient transfer of load from the matrix to the fibers and resulting in a composite material with enhanced strength and stiffness.

Reprocessable Thermosets and Vitrimers Utilizing 1,4-Bis(maleimido)butane

Traditional thermoset polymers are characterized by permanently crosslinked networks, which provide excellent mechanical and thermal stability but prevent reprocessing or recycling. An emerging class of materials, known as vitrimers and reprocessable thermosets, overcomes this limitation by incorporating dynamic covalent bonds that can be reversibly broken and reformed. This allows the material to be reshaped and repaired at elevated temperatures while behaving like a classic thermoset at service temperatures. aps.org

The maleimide groups of 1,4-Bis(maleimido)butane are key to its use in these systems, primarily through the Diels-Alder (DA) reaction. When BMB is used as a crosslinker with polymers functionalized with furan groups, it forms thermally reversible covalent crosslinks.

At lower temperatures: The DA reaction is favored, and the maleimide and furan groups combine to form a stable, crosslinked network.

At elevated temperatures: The reverse (retro-Diels-Alder) reaction dominates, breaking the crosslinks and allowing the polymer to flow, be reprocessed, or be healed. Upon cooling, the crosslinks reform, restoring the material's properties.

This strategy of using reversible chemical linkages is central to creating Covalent Adaptable Networks (CANs). acs.org While direct studies detailing vitrimers based specifically on 1,4-Bis(maleimido)butane are emerging, its function as a bismaleimide makes it an ideal candidate for crosslinking bio-based polymers, such as those derived from lignin (B12514952) and functionalized with dienes, to create sustainable and reprocessable thermosets. acs.org

| Reaction Type | Reactants | Bond Formed | Stimulus for Reversibility |

| Diels-Alder Cycloaddition | 1,4-Bis(maleimido)butane + Furan-functionalized polymer | Covalent C-C bonds (Cycloadduct) | Heat |

Functionalized Polymeric Materials

Surface Functionalization and Coatings

The maleimide moiety is highly effective for surface modification due to its selective reactivity, particularly towards thiol groups. 1,4-Bis(maleimido)butane can be used to impart this reactivity to a material's surface, enabling the subsequent attachment of other molecules. This is a common strategy for immobilizing peptides or proteins onto a polymer scaffold.

In the field of coatings, maleimides are attractive for photopolymerization because they can polymerize via a radical mechanism without the need for a photoinitiator. frontiersin.org Research has shown that bismaleimide monomers can be cured under UV light to form thin films. The surface properties of these coatings can be precisely tailored by copolymerizing the primary bismaleimide with a small amount of a functional comonomer. For example, incorporating fluorinated maleimides can modify the surface energy and hydrophobicity of the resulting coating. frontiersin.org This approach allows for the bulk properties of the polymer to remain unchanged while the surface is engineered for specific applications. frontiersin.org

Integration into "Clickable" Polymeric Architectures

"Click chemistry" refers to a class of reactions that are highly efficient, specific, proceed in high yields, and are tolerant of a wide variety of functional groups. The thiol-ene reaction, which describes the reaction between a thiol (sulfhydryl group) and an alkene (like the double bond in a maleimide), is a prominent example of a click reaction. nih.govrsc.org

1,4-Bis(maleimido)butane, as a homobifunctional molecule with two maleimide groups, is an excellent tool for "clicking" polymer chains together. fishersci.com If two polymer chains are synthesized with terminal thiol groups, BMB can act as a precise and efficient linker, connecting them through stable thioether bonds. This method is used for:

Chain extension: Linking shorter polymer chains into longer ones.

Block copolymer synthesis: Connecting two different types of polymers to create block copolymers.

Network formation: Crosslinking multiple polymer chains to form uniform polymer networks. nih.gov

The reaction is often initiated by light (photoinitiation) or mild thermal conditions, offering spatial and temporal control over the crosslinking process. nih.govresearchgate.net This high degree of control is essential for creating complex and well-defined polymeric architectures.

Biomedical Materials Engineering with 1,4-Bis(maleimido)butane

The specific and mild reaction conditions of maleimide-thiol chemistry make 1,4-Bis(maleimido)butane a valuable crosslinker in biomedical engineering, where biocompatibility is paramount.

Drug Delivery Systems

1,4-Bis(maleimido)butane is employed as a crosslinking agent in the formation of hydrogels. Hydrogels are water-swollen polymer networks that are widely used as carriers for drug delivery due to their soft, tissue-like properties. By controlling the crosslinking density with BMB, the mechanical properties and swelling behavior of the hydrogel can be tuned, which in turn controls the release rate of an encapsulated drug.

Furthermore, BMB is used in bioconjugation to create more sophisticated drug delivery vehicles. For instance, it can link therapeutic agents to targeting molecules like antibodies. This is the principle behind antibody-drug conjugates (ADCs), which are designed to deliver a potent drug specifically to cancer cells while minimizing exposure to healthy tissue.

Tissue Engineering Scaffolds

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell adhesion, proliferation, and differentiation to regenerate damaged tissues. googleapis.com 1,4-Bis(maleimido)butane is used as a crosslinking agent to fabricate these scaffolds from biocompatible polymers.

Patents describe the use of BMB as a suitable crosslinker for creating biodegradable devices and stents. justia.com It can be used to crosslink natural or synthetic polymers, enhancing their mechanical strength and stability to create a robust scaffold. For example, BMB can be used to immobilize bioactive peptides onto the surface of a scaffold to promote specific cell interactions and guide tissue formation. google.com The ability to form stable, crosslinked fiber bundles or porous structures is critical for generating materials that can successfully support tissue growth. google.com

Biomimetic Hydrogels for Tissue Regeneration

Biomimetic hydrogels are a class of materials engineered to replicate the properties and functions of the natural extracellular matrix (ECM), the intricate network that surrounds and supports cells in living tissues. rsc.orgnih.gov These hydrogels provide a three-dimensional (3D) scaffold that not only offers structural support but also presents bioactive cues to guide cell behavior and promote tissue repair and regeneration. rsc.orgnih.gov

The creation of these sophisticated materials often involves the use of 1,4-Bis(maleimido)butane as a key crosslinking agent. The process typically involves hydrophilic polymers, such as Poly(ethylene glycol) (PEG) or Hyaluronic acid (HA), which have been chemically modified to feature thiol (-SH) groups. pnas.orgrsc.org When 1,4-Bis(maleimido)butane is introduced to a solution of these thiol-modified polymers, its two maleimide ends react with the thiol groups on different polymer chains, effectively linking them together to form a stable, water-swollen 3D hydrogel network. pnas.orgsapub.org

The "biomimetic" quality of these hydrogels is achieved by incorporating biological signaling molecules into the hydrogel structure. Using the same maleimide-thiol chemistry, researchers can covalently attach thiol-containing bioactive peptides or proteins to the polymer backbone before or during the gelation process. mdpi.com For instance, the well-known cell-adhesive peptide sequence Arginylglycylaspartic acid (RGD) can be tethered within the hydrogel to promote cell attachment. mdpi.com Similarly, various growth factors, which are crucial for directing cell proliferation and differentiation, can be immobilized within the scaffold to be presented to cells in a controlled manner. rsc.orgnih.gov This approach allows for the design of hydrogels with precisely controlled mechanical properties and biological functionalities tailored for specific tissue engineering applications, such as the regeneration of bone, cartilage, or neural tissue. nih.gov

Table 1: Research Findings on Biomimetic Hydrogels using Maleimide Chemistry

| Hydrogel Base | Bioactive Moiety | Crosslinking Chemistry | Key Finding | Target Application | Citation |

|---|---|---|---|---|---|

| Dextran-Tyramine | RGD Peptide | Thiol-Maleimide conjugation & HRP-catalyzed crosslinking | Enhanced cell adhesion and supported adipogenic differentiation of mesenchymal stem cells (hMSCs). | General Tissue Engineering | mdpi.com |

| Poly(ethylene glycol) (PEG) | VCAM-1-mimicking REDV peptide | Thiol-Maleimide (PEG-4MAL crosslinked with cysteine-flanked peptides) | Created a synthetic matrix with tunable moduli suitable for B cell survival and differentiation studies. | Regenerative Medicine | researchgate.net |

| Hyaluronic Acid (HA) | Not specified (focus on crosslinking) | Thiol-Maleimide | System used for conformal encapsulation of cells, demonstrating high viability and potential for creating multicellular assemblies. | Cell Delivery, Tissue Assembly | rsc.org |

| Poly(ethylene glycol) (PEG) | RGD Peptide, Protease-cleavable peptides | Thiol-Maleimide | Achieved rapid gelation suitable for in-situ delivery and uniform cell distribution. | Cell Encapsulation, In-situ Delivery | nih.gov |

Cell Encapsulation and Viability in 1,4-Bis(maleimido)butane-Based Scaffolds

Cell encapsulation is a cornerstone of tissue engineering, involving the entrapment of living cells within a protective, biocompatible matrix. diva-portal.org This 3D environment shields cells from harsh external conditions and provides a supportive milieu that fosters their survival, proliferation, and desired function. diva-portal.org Scaffolds based on 1,4-Bis(maleimido)butane crosslinking are particularly advantageous for this purpose.

The mild and highly specific nature of the maleimide-thiol reaction is crucial for cell encapsulation, as it allows the hydrogel to be formed in the presence of living cells without causing significant damage—a process known as in-situ encapsulation. rsc.orgnih.gov The reaction proceeds rapidly at physiological pH and temperature, which is critical for achieving a uniform distribution of cells throughout the 3D scaffold. nih.gov

Numerous studies have demonstrated the high cytocompatibility of hydrogels crosslinked via maleimide chemistry. Research has shown that various cell types, including sensitive stem cells like human mesenchymal stem cells (hMSCs) and neural stem cells (NSCs), can be encapsulated with high survival rates. rsc.orgmdpi.com For example, one study reported over 90% viability for both NSCs and MSCs immediately following encapsulation in a maleimide-crosslinked hyaluronic acid hydrogel. rsc.org Another investigation using dextran-based hydrogels found that encapsulated hMSCs maintained over 88% viability on the first day, with viability remaining between 60-81% after 14 days of culture. mdpi.com

The viability of encapsulated cells is commonly assessed using established analytical methods. sigmaaldrich.com Live/Dead assays, which use fluorescent dyes like Calcein-AM to stain living cells green and Propidium Iodide to stain dead cells red, provide a direct visualization of cell survival within the scaffold. sigmaaldrich.com Metabolic assays, such as the MTT or XTT assays, offer a quantitative measure of cell health by detecting the metabolic activity of living cells. researchgate.netthermofisher.com These studies consistently show that scaffolds crosslinked with 1,4-Bis(maleimido)butane and related maleimide compounds provide a hospitable environment that supports robust cell viability and proliferation over extended periods. mdpi.comresearchgate.net

Table 2: Data on Cell Viability in Maleimide-Crosslinked Scaffolds

| Encapsulated Cell Type | Hydrogel System | Viability Assay | Time Point | Result | Citation |

|---|---|---|---|---|---|

| Human Mesenchymal Stem Cells (hMSCs) | Dextran-Tyramine-Maleimide | Live/Dead | Day 1 | >88% viability | mdpi.com |

| Human Mesenchymal Stem Cells (hMSCs) | Dextran-Tyramine-Maleimide | Live/Dead | Day 14 | 60-81% viability | mdpi.com |

| Neural Stem Cells (NSCs) & Mesenchymal Stromal Cells (MSCs) | Hyaluronic Acid (Thiol-Maleimide) | Not specified | Post-encapsulation | >90% viability | rsc.org |

| B-cells | PEG-Maleimide (PEG-4MAL) | Apoptosis Assay (Annexin V/PI) | Not specified | ~3.6% apoptotic cells (compared to ~72% in PEG-VS gels) | researchgate.net |

| Fibroblasts | Nanocellulose-based (disulphide crosslinks) | Not specified | Day 9 | Large number of viable cells observed | diva-portal.org |

Role of 1,4 Bis Maleimido Butane in Bioconjugation and Biomedical Applications

Covalent Conjugation Strategies

1,4-Bis(maleimido)butane (BMB) is a homobifunctional crosslinking agent valued in bioconjugation and protein modification. axispharm.com Its structure features two maleimide (B117702) functional groups connected by a four-carbon spacer. This configuration allows BMB to form stable, covalent thioether bonds by reacting with sulfhydryl groups (-SH), which are primarily found in the cysteine residues of proteins and peptides. axispharm.comfishersci.com The specificity of the maleimide-thiol reaction is a key advantage, especially under controlled pH conditions, typically between 6.5 and 7.5. thermofisher.com This targeted reactivity minimizes off-target modifications, making BMB a reliable tool for creating well-defined bioconjugates. axispharm.com The spacer arm of BMB, with a length of approximately 10.9 Å, bridges the distance between the two reactive sites, influencing the geometry of the resulting crosslink. fishersci.co.uk

The applications of BMB are diverse, ranging from the creation of hydrogels and the development of biosensors to the immobilization of proteins. axispharm.com Its ability to form stable linkages is crucial for constructing complex and functionalized biomaterials with broad applications in biotechnology and biomedicine. axispharm.com

Functionalization of Oligonucleotides and Nucleic Acids

1,4-Bis(maleimido)butane is a valuable reagent for the functionalization of oligonucleotides and nucleic acids, enabling their conjugation to other molecules such as peptides, proteins, and surfaces. nih.govresearchgate.net This is typically achieved by reacting BMB with a thiol-modified oligonucleotide. The thiol group can be introduced at either the 5' or 3' end of the oligonucleotide during solid-phase synthesis. google.com The reaction between the thiol-modified oligonucleotide and one of the maleimide groups of BMB results in a maleimide-functionalized oligonucleotide. This activated oligonucleotide can then be conjugated to another molecule containing a free sulfhydryl group. nih.gov

This strategy has been employed in the development of multifunctional single attachment point (MSAP) reagents. In one study, a peptide nucleic acid (PNA) containing a cysteine residue was reacted with BMB to create a maleimide-activated PNA. nih.gov This intermediate could then be used to conjugate other functional moieties.

The functionalization of oligonucleotides with BMB is also relevant in the context of oligonucleotide-templated reactions. researchgate.net In this approach, two reactive oligonucleotides are brought into close proximity by binding to a complementary template strand, which facilitates a chemical reaction between them. researchgate.net While not a direct example of BMB use, the principle of using functionalized oligonucleotides is central. The ability to attach specific reactive groups like maleimides to oligonucleotides is a key enabling technology for such advanced applications.

Immobilization of Biologically Active Ligands on Surfaces

1,4-Bis(maleimido)butane plays a role in the immobilization of biologically active ligands onto various surfaces, a critical step in the development of biosensors, microarrays, and other diagnostic platforms. axispharm.comrupress.org The strategy often involves a multi-step process where the surface is first functionalized with a group that can react with one end of the BMB molecule, and the other end of BMB is then used to capture the ligand of interest.

A common approach is to first create a surface with free sulfhydryl or amine groups. For instance, a surface can be coated with a polymer brush and then functionalized with maleimide groups. rupress.orgresearchgate.net This maleimide-activated surface can then be used to immobilize thiol-containing ligands.

Alternatively, BMB can be used to link a ligand to a surface in a two-step process. First, the ligand, if it contains a free sulfhydryl group, is reacted with BMB to create a maleimide-functionalized ligand. rupress.org This activated ligand can then be attached to a surface that has been prepared with free sulfhydryl groups. This method allows for the controlled orientation of the ligand on the surface.

An example of this approach is the photopatterning of surfaces for cell adhesion studies. rupress.org In this work, maleimide-functionalized RGD peptides were created using BMB. These peptides were then photochemically crosslinked to a maleimide-functionalized surface, creating micropatterns that promote cell adhesion in specific areas. rupress.org This demonstrates the utility of BMB in creating well-defined, functionalized surfaces for biomedical research.

Diagnostic and Biosensing Applications

The unique reactivity of 1,4-Bis(maleimido)butane (BMB), a homobifunctional crosslinker, makes it a valuable tool in the development of advanced diagnostic and biosensing technologies. Its ability to specifically and efficiently form stable covalent bonds with sulfhydryl groups allows for the precise immobilization and conjugation of biomolecules, which is a critical step in the fabrication of various diagnostic platforms. thermofisher.com

Development of Biosensors

1,4-Bis(maleimido)butane plays a significant role in the construction of biosensors by facilitating the immobilization of biological recognition elements, such as enzymes or antibodies, onto transducer surfaces. The maleimide groups at either end of the butane (B89635) spacer react with thiol groups present in cysteine residues of proteins, forming stable thioether linkages. thermofisher.com This covalent attachment ensures the robust anchoring of the biomolecule, which is essential for the sensor's stability and reusability.

The development of electrochemical biosensors, for instance, has benefited from the use of BMB and similar crosslinkers. rsc.orgmdpi.com In this context, BMB can be used to link enzymes to an electrode surface. The close proximity between the enzyme and the electrode, mediated by the crosslinker, facilitates efficient electron transfer during the biocatalytic reaction, leading to a measurable signal. The length of the BMB spacer arm, approximately 10.9 Å, is a crucial factor in these applications, as it influences the distance between the cross-linked molecules and can impact the efficiency of the intended interaction or signal transduction. thermofisher.com

Research has also explored the creation of novel biosensors for various small molecules. For example, while not directly using BMB, the principles of its crosslinking chemistry are relevant in the development of biosensors for molecules like 1,4-butanediamine, where a transcriptional regulator is used to control the expression of a reporter protein in response to the target analyte. This highlights the broader importance of specific molecular recognition and signal transduction, for which BMB's crosslinking capabilities are well-suited.

Biochip Fabrication and Functionalization

The fabrication of biochips, including microarrays, relies on the controlled and spatially defined attachment of probes (e.g., DNA, proteins, or antibodies) to a solid support. 1,4-Bis(maleimido)butane is utilized in the functionalization of these surfaces to enable the covalent immobilization of thiol-containing biomolecules. google.com The process typically involves modifying the biochip surface with groups that can react with one of the maleimide ends of BMB, leaving the other end available to bind to a biomolecule.

For instance, a glass or silicon surface can be silanized to introduce amino or thiol groups. google.com A heterobifunctional crosslinker could then be used to attach BMB, or BMB could be directly reacted with a thiol-modified surface. Subsequently, a solution containing the desired protein or peptide with an available cysteine residue is applied to the activated surface, leading to its covalent attachment. This method of immobilization is crucial for creating high-density protein microarrays used in proteomics research and diagnostics.

In the context of combinatorial glycolipid microarrays, while other methods like reductive amination and Staudinger ligation have been used, the fundamental principle of covalent attachment to a functionalized surface is the same. scispace.com Early carbohydrate microarrays, for example, immobilized maleimide-linked carbohydrates onto thiol-coated glass slides, demonstrating the utility of maleimide chemistry in this field. scispace.com

Therapeutic Development and Vaccine Formulations

The application of 1,4-Bis(maleimido)butane extends into the therapeutic arena, where its crosslinking properties are harnessed to create more effective and targeted treatments, as well as innovative vaccine formulations. mit.edu

Targeted Therapies in Pharmaceuticals

A significant application of 1,4-Bis(maleimido)butane in pharmaceuticals is in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapy designed to deliver a potent cytotoxic drug specifically to cancer cells, thereby minimizing damage to healthy tissues. BMB can be used as a linker to attach the drug molecule to the antibody. The process often involves the reduction of disulfide bonds in the antibody's hinge region to generate free thiol groups, which then react with the maleimide groups of the crosslinker. The other end of the crosslinker is attached to the drug molecule.

The stability of the thioether bond formed between the maleimide group and the antibody's cysteine residues is a critical factor in the efficacy of the ADC, ensuring that the drug remains attached to the antibody until it reaches the target cell. Various linkers, both cleavable and non-cleavable, are used in ADC development, and maleimide-based linkers like BMB are a common choice for their specificity and stability.

Furthermore, BMB is used in structural biology to stabilize weakly interacting protein complexes, which can be relevant for the development of protein-based therapeutics. nih.gov By crosslinking subunits of a protein complex, researchers can study their interactions and design more stable and effective therapeutic agents. nih.gov

Vaccine Adjuvant Formulations

While not a traditional adjuvant itself, 1,4-Bis(maleimido)butane chemistry is employed in the formulation of advanced vaccine delivery systems. One innovative approach involves the creation of interbilayer-crosslinked multilamellar vesicles (ICMVs) as a potent vaccine platform. mit.eduresearchgate.net In this system, lipid vesicles are prepared with maleimide-functionalized lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (MPB). mit.edu

A thiol-containing crosslinker is then used to covalently link the lipid bilayers together, creating a more stable and robust vesicle structure. mit.edu This crosslinking enhances the encapsulation and retention of protein antigens and lipid-based immunostimulatory molecules within the vesicle. mit.eduresearchgate.net These ICMVs have been shown to elicit strong humoral and cellular immune responses, comparable to those induced by live viral vectors. mit.eduresearchgate.net The ability to co-deliver antigens and adjuvants in a stable particle that can be efficiently taken up by antigen-presenting cells is a key advantage of this technology. mit.edu The crosslinking step, for which BMB's chemistry is highly relevant, is crucial for the stability and efficacy of these synthetic vaccine particles. mit.edu

Radiopharmaceuticals and Radiolabeling

In the field of nuclear medicine, 1,4-Bis(maleimido)butane and other maleimide-containing compounds are used for the site-specific radiolabeling of biomolecules for diagnostic imaging (e.g., Positron Emission Tomography, PET) and radiotherapy. nih.govmdpi.com The strategy involves attaching a radionuclide to a targeting biomolecule, such as a peptide or antibody, that specifically binds to a biomarker of a disease, like a receptor overexpressed on cancer cells.

Maleimide groups offer a highly selective way to attach a radiolabeled prosthetic group to a biomolecule containing a free thiol group. nih.gov For example, a peptide can be engineered to contain a cysteine residue at a specific site. A prosthetic group containing a maleimide moiety and a chelator for a radiometal (e.g., gallium-68, copper-64) can then be synthesized. The maleimide group of this construct reacts with the thiol group of the peptide, resulting in a site-specifically radiolabeled peptide. This approach has been used to label peptides like exendin-4 (B13836491) for imaging the glucagon-like peptide-1 receptor (GLP-1R), which is important for the diagnosis of insulinomas. researchgate.net

For radiohalogens like fluorine-18, an indirect labeling approach is often necessary because the conditions for radiofluorination can be harsh and may degrade the maleimide group. nih.gov In such cases, a precursor molecule is first radiolabeled, and then a maleimide group is attached to it before conjugation to the biomolecule. nih.gov The development of more efficient and stable maleimide-based prosthetic groups is an active area of research to improve the synthesis of radiopharmaceuticals. nih.gov

Analytical Characterization of 1,4 Bis Maleimido Butane Derived Materials

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for analyzing the molecular structure of BMB-derived materials. Techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide detailed information about the chemical environment of atoms and the functional groups present, confirming the covalent linkages formed by the BMB crosslinker.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 1,4-Bis(maleimido)butane and its derivatives. Both ¹H and ¹³C NMR are used to confirm the molecular structure and to monitor the progress of crosslinking reactions.

In the ¹H NMR spectrum of the BMB monomer, characteristic signals are observed for the different protons in the molecule. The protons on the maleimide (B117702) ring typically appear as a singlet at approximately 6.7-7.0 ppm. The protons of the butane (B89635) bridge give rise to signals in the aliphatic region of the spectrum. Specifically, the methylene (B1212753) groups adjacent to the nitrogen atoms (-N-CH₂-) are found at around 3.5 ppm, while the central methylene groups (-CH₂-CH₂-) appear at approximately 1.6 ppm.

Upon successful reaction of the maleimide groups with sulfhydryl-containing molecules (a common crosslinking reaction), the signal corresponding to the maleimide protons at ~6.7-7.0 ppm disappears. This disappearance is a key indicator that the crosslinking reaction has occurred at the double bond of the maleimide ring. New signals corresponding to the newly formed thioether linkage will appear, confirming the formation of the conjugate. For instance, in studies involving polymer-maleimide conjugates, a distinct maleimide peak in the ¹H NMR spectrum indicates the presence of the reactive end-group modification. nih.gov

Similarly, ¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the maleimide ring are typically observed around 170 ppm, while the olefinic carbons of the double bond are found in the range of 134 ppm. The carbons of the butane bridge appear at distinct chemical shifts, further confirming the structure. The progress of polymerization or crosslinking reactions can be monitored by observing changes in these signals. researchgate.net

Table 1: Typical ¹H NMR Chemical Shifts for 1,4-Bis(maleimido)butane

| Proton Type | Approximate Chemical Shift (δ, ppm) | Key Observation for Reaction Monitoring |

|---|---|---|

| Maleimide Ring Protons (-CH=CH-) | 6.7 - 7.0 | Signal disappears upon successful crosslinking reaction. |

| Methylene Protons adjacent to Nitrogen (-N-CH₂-) | ~3.5 | Shift may occur depending on the conjugated molecule. |

| Central Methylene Protons (-CH₂-CH₂-) | ~1.6 | Relatively stable, serves as an internal reference point. |

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable technique for identifying functional groups and confirming the crosslinking of polymers with 1,4-Bis(maleimido)butane. The FTIR spectrum of BMB shows characteristic absorption bands corresponding to its specific chemical bonds.

Key vibrational bands for the maleimide group include:

C=O Stretching: Strong absorption bands are typically observed around 1700-1770 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the carbonyl groups in the imide ring.

C=C Stretching: The double bond within the maleimide ring gives rise to a characteristic peak around 1550-1650 cm⁻¹. The disappearance or significant reduction of this peak is a primary indicator that the crosslinking reaction has successfully occurred. researchgate.net

C-N Stretching: The stretching vibration of the carbon-nitrogen bond in the imide ring can be found in the region of 1350-1450 cm⁻¹.

The aliphatic butane bridge shows characteristic C-H stretching vibrations around 2850-2960 cm⁻¹. researchgate.net When BMB is used to crosslink polymers, the FTIR spectrum of the resulting material is analyzed for changes in these key peaks. For example, in the thermal cross-linking of polyacrylonitrile, new peaks corresponding to C=N and N-H bonds appear, indicating that the nitrile groups have reacted. nih.gov The extent of the reaction can often be quantified by monitoring the change in the intensity of these characteristic peaks. nih.gov

Table 2: Key FTIR Absorption Bands for 1,4-Bis(maleimido)butane and its Crosslinked Products

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance in Characterization |

|---|---|---|---|

| Imide C=O | Stretching | 1700 - 1770 | Confirms the presence of the maleimide ring. |

| Olefinic C=C | Stretching | 1550 - 1650 | Disappearance indicates successful crosslinking reaction. researchgate.net |

| Imide C-N | Stretching | 1350 - 1450 | Structural confirmation of the imide group. |

| Aliphatic C-H | Stretching | 2850 - 2960 | Confirms the presence of the butane spacer. |

Chromatographic and Electrophoretic Methods for Purity and Reaction Monitoring

Chromatographic and electrophoretic techniques are vital for assessing the purity of 1,4-Bis(maleimido)butane and for monitoring the progress and outcome of the crosslinking reactions in which it participates. These methods separate molecules based on their physical and chemical properties, allowing for both qualitative and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a widely used method to determine the purity of 1,4-Bis(maleimido)butane and to monitor its consumption during a reaction. Typically, a reverse-phase (RP) HPLC method is employed, where BMB is separated on a nonpolar stationary phase.

The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile, and water. sielc.com Detection is commonly performed using a UV detector, as the maleimide group has a strong UV absorbance. By running a standard of known concentration, the purity of a BMB sample can be accurately quantified. During a crosslinking reaction, aliquots of the reaction mixture can be taken at different time points and analyzed by HPLC. The decrease in the peak area corresponding to BMB over time provides a direct measure of the reaction kinetics and the extent of conversion.

Sodium Dodecyl Sulfate–Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique for analyzing the results of protein crosslinking reactions using BMB. nih.gov This method separates proteins based on their molecular weight.

When two or more protein molecules are successfully crosslinked by BMB, the resulting conjugate will have a higher molecular weight than the individual monomeric proteins. nih.gov In an SDS-PAGE analysis, this is observed as the appearance of new bands at higher positions on the gel compared to the bands of the uncrosslinked proteins. researchgate.netresearchgate.net For example, if a protein monomer has a molecular weight of 50 kDa, the crosslinked dimer would be expected to appear as a band at approximately 100 kDa. The intensity of these higher molecular weight bands can provide a qualitative or semi-quantitative measure of the crosslinking efficiency. thermofisher.com This technique is crucial for confirming the formation of protein oligomers and for studying protein-protein interactions. nih.gov

Thermal Analysis of Crosslinked Polymers

Thermal analysis techniques are critical for evaluating the properties of polymeric materials crosslinked with 1,4-Bis(maleimido)butane. mt.com Methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability, glass transition temperature, and degradation profile of the crosslinked network.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. youtube.com For polymers crosslinked with BMB, DSC is used to determine the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Crosslinking introduces constraints on the mobility of polymer chains, which typically leads to an increase in the Tg compared to the uncrosslinked polymer. azom.com The magnitude of this increase can be correlated with the crosslink density. DSC can also be used to study curing (crosslinking) reactions, which typically appear as an exothermic peak in the DSC thermogram. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mdpi.com This technique is used to assess the thermal stability of the BMB-crosslinked polymers. The TGA curve provides information about the decomposition temperature, the rate of decomposition, and the amount of residual char at high temperatures. Generally, crosslinking enhances the thermal stability of a polymer, resulting in a higher decomposition temperature. nih.govresearchgate.net For example, the temperature at which 5% weight loss occurs is often used as a benchmark for comparing the thermal stability of different materials. nih.gov

Table 3: Thermal Analysis Techniques for BMB-Crosslinked Polymers

| Technique | Property Measured | Information Gained |

|---|---|---|

| Differential Scanning Calorimetry (DSC) | Heat flow as a function of temperature | Glass transition temperature (Tg), curing exotherms, melting and crystallization behavior. |

| Thermogravimetric Analysis (TGA) | Mass change as a function of temperature | Decomposition temperature, thermal stability, char yield. mdpi.com |

The mechanical properties of materials derived from 1,4-Bis(maleimido)butane (BMB) are critical determinants of their performance and suitability for various applications, from tissue engineering to advanced composites. As a crosslinking agent, BMB plays a pivotal role in forming robust three-dimensional polymer networks, and the characterization of these networks' responses to mechanical stress is essential. Techniques such as rheology, tensile testing, and compression testing are employed to quantify parameters like stiffness, elasticity, and strength, providing crucial insights into the material's structural integrity and behavior under load.

Rheological Studies

Rheology is the study of the flow and deformation of matter, and it is a powerful tool for characterizing the viscoelastic properties of BMB-derived materials, particularly hydrogels and resins during curing. georgetown.edu Rheological measurements provide information on properties like viscosity as well as the storage modulus (G') and loss modulus (G''). nsf.gov The storage modulus represents the elastic component (energy stored), while the loss modulus represents the viscous component (energy dissipated as heat). nsf.gov

For materials like hydrogels, the point at which G' surpasses G'' often signifies the gelation point—the transition from a liquid-like to a solid-like state. nih.gov After gelation, the magnitude of the storage modulus indicates the stiffness of the material. advancedbiomatrix.com The crosslinking density, which can be controlled by the concentration of 1,4-Bis(maleimido)butane, is a primary determinant of gel stiffness. advancedbiomatrix.com

Research has demonstrated that the mechanical properties of hydrogels can be precisely controlled by varying the concentration of the crosslinking agent. For example, in studies using dextran-based hydrogels, the storage modulus was successfully tuned across a significant range, from a few hundred Pascals for soft gels to several kilopascals for stiffer gels, by adjusting the crosslinking conditions. This tunability is crucial for applications such as tissue engineering, where mimicking the mechanical properties of specific biological tissues is desired.

| Parameter | Condition | Reported Value (Approximate) | Significance |

|---|---|---|---|

| Storage Modulus (G') | Lower Crosslinking | 3.5 kPa | Indicates a softer, more flexible gel network. |

| Storage Modulus (G') | Higher Crosslinking | 9.5 kPa | Indicates a stiffer, more robust gel network. |

The ability to control the viscoelastic properties through the use of BMB allows for the precise design of materials tailored to specific mechanical requirements.

Tensile and Compressive Testing

Tensile and compressive testing are fundamental methods for evaluating the mechanical behavior of solid materials under stretching and squeezing forces, respectively. These tests yield critical data on a material's strength, stiffness, and ductility, which are often presented in a stress-strain curve. Key parameters derived from these tests include Young's modulus (a measure of stiffness), ultimate tensile strength (the maximum stress a material can withstand while being stretched), and compressive modulus. nih.gov

In materials where 1,4-Bis(maleimido)butane is used, such as in bismaleimide (B1667444) (BMI) resins and composites, mechanical properties are significantly enhanced due to the formation of a highly crosslinked network. nih.gov BMI resins are known for their high performance, but can be brittle. mdpi.comnih.gov Modifications, including the use of co-monomers and crosslinkers, can improve toughness, which is reflected in properties like flexural strength—a material's ability to resist deformation under load. mdpi.comnih.govmdpi.com

For instance, research on modified BMI resin systems demonstrates a substantial increase in mechanical strength compared to the pure resin. Similarly, the incorporation of BMI resins into composites, such as with silicon carbide (SiC), results in materials with excellent flexural strength suitable for high-performance applications. mdpi.com

| Material System | Property | Reported Value |

|---|---|---|

| Pure BMI Resin | Flexural Strength | 83.9 MPa |

| Modified BMI Resin (via Michael Addition) | Flexural Strength | 189.9 MPa |

| Modified BMI Resin (via Michael Addition) | Flexural Modulus | 5.2 GPa |

| SiC/BMI Composite (27.5 vol% resin) | Flexural Strength | 109.52 MPa |

In the context of hydrogels, compressive testing is particularly common. The compressive modulus and strength depend on factors like the polymer molecular weight and the crosslinking degree. revmaterialeplastice.ro Studies on various hydrogel systems show that increasing the crosslinker concentration leads to higher elastic and compressive moduli. revmaterialeplastice.robanglajol.info For example, polyacrylamide hydrogels have been shown to have an elastic modulus in the range of 20 to 160 kPa depending on the crosslink density. nih.gov This principle directly applies to hydrogels crosslinked with BMB, where a higher concentration of the crosslinker would result in a mechanically stronger and stiffer hydrogel network.

Broader Implications and Interdisciplinary Research with 1,4 Bis Maleimido Butane

Advances in "Click Chemistry" Beyond Thiol-Maleimide Conjugation

While the thiol-maleimide reaction is a cornerstone of bioconjugation, the maleimide (B117702) groups of BMB also participate in other "click" reactions, expanding its versatility in materials synthesis. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.